molecular formula C12H11FO3 B1502188 Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate CAS No. 60611-95-2

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate

Cat. No. B1502188
CAS RN: 60611-95-2
M. Wt: 222.21 g/mol
InChI Key: HEMDRKHHUFUGRF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate, also known as Ethyl (4-fluorobenzoyl)acetate, is a compound with the linear formula FC6H4COCH2CO2C2H5 . It is used as a reactant or precursor in various chemical reactions . The compound has a molecular weight of 210.20 .


Physical And Chemical Properties Analysis

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) .

Scientific Research Applications

Inhibitors of Kynurenine-3-Hydroxylase

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is part of a series of compounds that have been identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors are significant for their potential neuroprotective properties, as they can prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages, which is an important factor in neurological disorders (Drysdale et al., 2000).

Synthesis of Highly Substituted 2H‐Azirine‐2‐carboxylates

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is involved in the synthesis of highly substituted 2H-Azirine-2-carboxylates. These compounds are formed through a series of reactions that include base-induced coupling and thermolysis, leading to the creation of novel 3-aroyl-2-ethoxycarbonyl-2-methyl-2H-azirines, which have potential applications in various chemical syntheses (Patonay et al., 2008).

Enantioselective Sequential Hydrogenation

This compound is used in the enantioselective sequential hydrogenation process to produce ethyl 2-hydroxy-4-arylbutyrate. This reaction is sensitive to reaction temperatures and involves hydrogenation of CO and CC bonds. The product has applications in creating compounds with high enantiomeric excess, which are important in the synthesis of optically active pharmaceuticals and chemicals (Meng et al., 2008).

N⋯π and O⋯π Interactions in Crystal Packing

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is studied for its role in crystal packing interactions. Researchers have found unusual N⋯π and O⋯π interactions in the crystal structure of related compounds, which is significant for understanding molecular interactions and designing materials with specific crystallographic properties (Zhang et al., 2011).

Synthesis of Novel Heterocyclic Compounds

This chemical is a key starting material for the synthesis of novel heterocyclic compounds with potential antibacterial activities. By reacting with various other chemicals, it forms a series of compounds such as aroylacrylic acids, pyridazinones, and furanones derivatives, which have potential applications in developing new antimicrobial agents (El-Hashash et al., 2015).

Synthesis of Organotin (IV) Complexes for Biodiesel Production

Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is used in the synthesis of organotin(IV) complexes, which are explored as catalysts for biodiesel formation. These complexes have shown potential in efficient transesterification of corn oil with methanol, indicating their usefulness in biofuel production processes (Zubair et al., 2019).

Enantioselective Bioreduction

The compound is subject to enantioselective bioreduction by Candida parapsilosis, resulting in the formation of (S)-2-hydroxy compounds. This process is important for the production of optically active substances, which are crucial in the synthesis of various pharmaceuticals (Baskar et al., 2004).

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMDRKHHUFUGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696488
Record name Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60611-95-2
Record name Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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